molecular formula C4H8O2 B7806548 2-Butene-1,4-diol

2-Butene-1,4-diol

Cat. No.: B7806548
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UHFFFAOYSA-N
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Description

2-Butene-1,4-diol is an organic compound with the chemical formula C₄H₈O₂. It is a colorless liquid with a slight odor, and it is soluble in water and many organic solvents. This compound is notable for its dual hydroxyl functional groups and its unsaturated carbon-carbon double bond, making it a versatile intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene-1,4-diol is primarily synthesized through the selective hydrogenation of 2-butyne-1,4-diol. This process involves the addition of hydrogen to the triple bond of 2-butyne-1,4-diol, converting it into a double bond. Catalysts such as palladium or nickel are commonly used in this reaction. For instance, palladium catalysts modified with Schiff bases or supported on silica have shown high selectivity and efficiency under mild conditions (50°C, 2 MPa H₂, and 4 hours) .

Industrial Production Methods: In industrial settings, the hydrogenation process is often carried out in a continuous flow system to ensure consistent quality and yield. The use of structured catalysts and the absence of solvents are preferred to minimize by-products and enhance the purity of this compound .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-butene-1,4-diol involves its ability to undergo hydrogenation and oxidation reactions. In hydrogenation, the compound’s double bond is reduced to a single bond, forming 1,4-butanediol. This reaction is facilitated by metal catalysts like palladium or platinum, which provide active sites for hydrogen atoms to attach to the carbon atoms of the double bond . In oxidation reactions, the hydroxyl groups can be converted into carbonyl groups, leading to the formation of various derivatives .

Comparison with Similar Compounds

2-Butene-1,4-diol can be compared with other similar compounds such as 2-butyne-1,4-diol and 1,4-butanediol:

    2-Butyne-1,4-diol: This compound has a triple bond instead of a double bond and is used as a precursor in the synthesis of this compound.

    1,4-Butanediol: This fully saturated compound is the hydrogenation product of this compound.

This compound stands out due to its unique combination of hydroxyl groups and an unsaturated bond, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

but-2-ene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTVZLZNOYNASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026849
Record name 2-Butene-1,4-diol
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Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39
Record name 1,4-Dihydroxy-2-butene
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Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39
Record name 1,4-DIHYDROXY-2-BUTENE
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Details Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 132
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
Details Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 132
Record name 1,4-DIHYDROXY-2-BUTENE
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Vapor Density

3.0 (AIR= 1)
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39
Record name 1,4-DIHYDROXY-2-BUTENE
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Vapor Pressure

0.04 [mmHg]
Record name 1,4-Dihydroxy-2-butene
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Color/Form

ALMOST COLORLESS LIQUID

CAS No.

110-64-5
Record name 2-Butene-1,4-diol
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Record name 2-Butene-1,4-diol
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Record name 2-Butene-1,4-diol
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Record name But-2-ene-1,4-diol
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Record name 1,4-DIHYDROXY-2-BUTENE
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Melting Point

7 °C (45 °F)
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39
Record name 1,4-DIHYDROXY-2-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
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1 mL
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Synthesis routes and methods II

Procedure details

Route with additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvent. After sampling has taken place, the test tube is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is heated and stirred for 4 hours more. After 4 hours of reaction the next GC sample is taken. After sampling has taken place, the corresponding additive is added. The additives used were sodium hydride and tributylamine (respectively 1 and 10 mol %, based on the catalyst). After 24 hours the final GC sample is taken and the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
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corresponding solvent
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Synthesis routes and methods III

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butene-1,4-diol
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Reactant of Route 6
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